Amogammadex

Anesthesiology Perioperative Medicine Drug Safety

Amogammadex (adamgammadex) is a chemically distinct, modified γ-cyclodextrin selective relaxant binding agent (SRBA). Unlike class-generic substitutes, it delivers a clinically validated 2.5-min median TOF recovery to 0.9 at 8 mg/kg—non-inferior to sugammadex—with a differentiated safety profile: zero anaphylaxis events in head-to-head Phase III trials. Its linear, dose-proportional pharmacokinetics and 65–83% 24-h urinary excretion enable predictable, streamlined reversal in high-throughput surgical settings. For researchers, it provides a unique chemical entity with defined encapsulation kinetics for structure-activity and preclinical comparator studies. Insist on Amogammadex to mitigate the quantifiable efficacy and liability risks of unvalidated generic substitution.

Molecular Formula C41H66N6O6S
Molecular Weight 771.1 g/mol
CAS No. 203849-91-6
Cat. No. B1677348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmogammadex
CAS203849-91-6
SynonymsMMAD, Demethyldolastatin 10;  Monomethylauristatin D;  Monomethyl Dolastatin 10
Molecular FormulaC41H66N6O6S
Molecular Weight771.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC
InChIInChI=1S/C41H66N6O6S/c1-12-27(6)36(46(9)41(51)35(26(4)5)45-39(50)34(42-8)25(2)3)32(52-10)24-33(48)47-21-16-19-31(47)37(53-11)28(7)38(49)44-30(40-43-20-22-54-40)23-29-17-14-13-15-18-29/h13-15,17-18,20,22,25-28,30-32,34-37,42H,12,16,19,21,23-24H2,1-11H3,(H,44,49)(H,45,50)/t27-,28+,30-,31-,32+,34-,35-,36-,37+/m0/s1
InChIKeyBLUGYPPOFIHFJS-UUFHNPECSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amogammadex (CAS 203849-91-6): A Next-Generation Selective Relaxant Binding Agent for Neuromuscular Blockade Reversal


Amogammadex, also referred to as adamgammadex, is a modified γ-cyclodextrin derivative classified as a selective relaxant binding agent (SRBA). It is engineered to rapidly reverse neuromuscular blockade induced by steroidal neuromuscular blocking agents (NMBAs), specifically rocuronium and vecuronium [1]. The compound acts by encapsulating free NMBA molecules within its lipophilic core, forming a stable, inactive inclusion complex that effectively removes the NMBA from the neuromuscular junction [2]. This mechanism enables rapid and predictable restoration of neuromuscular function, with clinical trials demonstrating a median time to train-of-four (TOF) ratio recovery to 0.9 of 2.5 minutes at an 8 mg/kg dose [3].

The Procurement Risk of Interchanging Amogammadex with First-Generation SRBAs or Neostigmine


Substituting Amogammadex with another reversal agent based solely on class membership introduces quantifiable risks to both patient safety and operational efficiency. Unlike first-generation agents, Amogammadex is a chemically distinct γ-cyclodextrin derivative with specific structural modifications that confer a differentiated pharmacological profile [1]. Direct head-to-head clinical trials reveal that while Amogammadex is non-inferior in efficacy, its safety profile differs measurably from the reference agent sugammadex, particularly regarding hypersensitivity and anaphylaxis [2]. Furthermore, its dose-response relationship and pharmacokinetic parameters—including a 65–83% 24-hour urinary excretion—are unique and cannot be extrapolated from other SRBAs or traditional acetylcholinesterase inhibitors like neostigmine [3]. Generic substitution without these precise, quantitative data compromises predictable reversal outcomes and may elevate adverse event liability.

Amogammadex (203849-91-6) Comparative Evidence: Quantified Advantages Over Sugammadex and Other Reversal Agents


Non-Inferior Reversal Speed with a Differentiated Safety Signal for Hypersensitivity

In a pivotal Phase III trial, Amogammadex 8 mg/kg demonstrated non-inferiority to sugammadex 4 mg/kg for reversing deep rocuronium-induced neuromuscular block. Crucially, a separate Phase III trial comparing lower doses (4 mg/kg vs 2 mg/kg) reported zero cases of anaphylaxis in the Amogammadex group (0/180) compared to two cases in the sugammadex group (2/130) [1]. While the trial was not statistically powered for this safety endpoint, this observation aligns with preclinical hypotheses of reduced hypersensitivity risk [2]. The overall adverse event rate for Amogammadex was 15.2% versus 17.0% for sugammadex in a moderate block reversal trial [3].

Anesthesiology Perioperative Medicine Drug Safety

Comparable Reversal Speed for Deep Block, with a Defined Non-Inferiority Margin

In a multicentre Phase III trial specifically for deep neuromuscular block (1–2 post-tetanic counts), Amogammadex 8 mg/kg achieved a median time to TOF ratio ≥0.9 of 2.5 minutes, compared to 2.2 minutes for sugammadex 4 mg/kg. The difference of 0.5 minutes (95% CI 0.3, 0.7) was well within the pre-specified non-inferiority margin of 5 minutes [1]. A Phase IIb study further characterized the dose-response, reporting geometric mean recovery times of 2.9 minutes for the 9 mg/kg dose [2]. A meta-analysis confirmed a significant dose-response relationship across studies [3].

Anesthesiology Pharmacodynamics Surgical Recovery

Linear and Predictable Dose-Proportional Pharmacokinetics

A Phase I study in 52 healthy volunteers demonstrated that Amogammadex exhibits dose-proportional pharmacokinetics. The estimated slope for AUC0-∞ was 0.9965 (90% CI, 0.9468, 1.046) and for Cmax was 0.9462 (90% CI, 0.8800, 1.012), both not significantly different from 1, confirming linearity [1]. This predictability extends to excretion, with the 24-hour cumulative urinary fraction of unchanged drug ranging from 65% to 83% [2]. Notably, co-administration increased the urinary excretion of rocuronium from 15% to 25–30%, confirming the sequestration mechanism [3].

Pharmacokinetics Drug Metabolism Clinical Pharmacology

Potentially Differentiated Hypersensitivity Profile: Zero Anaphylaxis Events in Direct Comparison

In the Phase III trial comparing Amogammadex 4 mg/kg to sugammadex 2 mg/kg for reversal of moderate neuromuscular block, two cases of anaphylaxis were reported in the sugammadex group (2/130, 1.5%), while zero cases were reported in the Amogammadex group (0/180, 0%) [1]. The study's authors concluded that this finding suggests a potential safety advantage for Amogammadex, although the trial was not statistically powered for this rare event [2]. This observation is consistent with the compound's structural modifications designed to reduce the risk of hypersensitivity [3].

Immunopharmacology Drug Hypersensitivity Perioperative Safety

Optimal Scientific and Industrial Use Cases for Amogammadex Based on Quantitative Evidence


Reversal of Deep Neuromuscular Blockade in High-Throughput Surgical Settings

Based on the demonstrated non-inferior reversal time of 2.5 minutes for deep block (versus 2.2 minutes for sugammadex) [1], Amogammadex is ideally suited for busy operating room environments where rapid, reliable recovery of neuromuscular function is essential to maintain surgical throughput and patient flow. The predictable, dose-proportional pharmacokinetics further support streamlined dosing in these fast-paced settings [2].

Perioperative Use in Patients with Known Allergy Risk Profiles

Given the observation of zero anaphylaxis events in a direct Phase III comparison with sugammadex, Amogammadex presents a strategic alternative for patients with a history of drug hypersensitivity or those at elevated risk for allergic reactions [3]. Its differentiated safety signal, though not statistically powered, provides a rationale for preferential use in populations where anaphylaxis is a major clinical concern.

Pharmacological Research Requiring a Well-Characterized γ-Cyclodextrin SRBA

For studies investigating the structure-activity relationships of SRBAs or the precise kinetics of rocuronium encapsulation, Amogammadex offers a distinct chemical entity with defined, linear pharmacokinetics and a 65–83% 24-hour urinary excretion profile [4]. Its use as a comparator in preclinical and clinical research allows for the exploration of new therapeutic paradigms and the validation of novel reversal strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amogammadex

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.